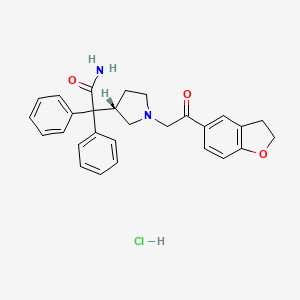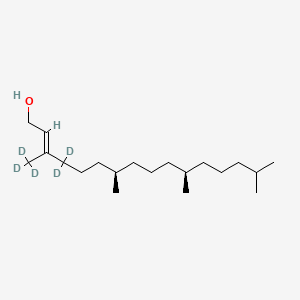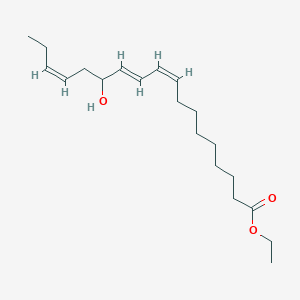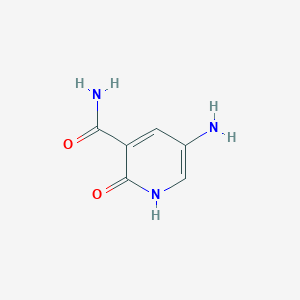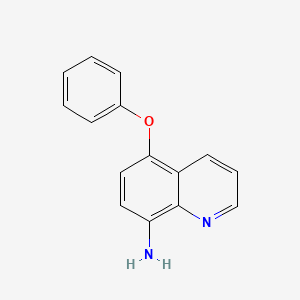
5-Phenoxyquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenoxyquinolin-8-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenoxy group at the 5-position and an amine group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyquinolin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines. This reaction can be conducted using stannic chloride or indium (III) chloride as catalysts . The reaction conditions are usually aerobic, and the annulations can be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to achieve greener and more sustainable chemical processes . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyquinolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amine group at the 8-position makes it a suitable candidate for C–H bond activation and functionalization reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, photocatalysts, and metal-free conditions. For example, the functionalization of positions C2–C7 on the quinoline ring can be achieved using transition metal catalysts such as palladium or copper . The reaction conditions often involve mild temperatures and the use of specific ligands to enhance the selectivity and yield of the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry
In chemistry, it serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology
In biology, 5-Phenoxyquinolin-8-amine has shown promising activity against various pathogens. It has been evaluated for its antimalarial, antileishmanial, and antimicrobial activities . The compound exhibits potent in vitro activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as significant antifungal and antibacterial activities .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its broad-spectrum activity against infectious diseases makes it a promising candidate for the development of new drugs to combat drug-resistant pathogens .
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of various functional materials. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the production of dyes, fluorescent materials, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Phenoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound acts as a bidentate directing group or ligand auxiliary in C–H bond activation and functionalization reactions . This interaction facilitates the formation of C–C and C–Z (Z = heteroatom) bonds, leading to the synthesis of a variety of molecules with potential biological activities . The exact molecular targets and pathways involved in its biological activity are still under investigation, but its ability to inhibit key enzymes and disrupt cellular processes is believed to contribute to its therapeutic effects .
Comparison with Similar Compounds
5-Phenoxyquinolin-8-amine can be compared with other similar compounds, such as quinoxalines and other quinoline derivatives.
Similar Compounds
Quinoxalines: These compounds are 1,4-diazines with widespread occurrence in nature and significant biological activities.
8-Quinolinamines: These are isomerically related compounds that serve as valuable scaffolds in organic synthesis and exhibit broad-spectrum biological activities.
Quinolones: These compounds are known for their antibacterial and antifungal activities and are widely used as antibiotics.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the phenoxy group at the 5-position and the amine group at the 8-position allows for unique interactions with molecular targets, making it a valuable compound for the development of new therapeutic agents and functional materials .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-phenoxyquinolin-8-amine |
InChI |
InChI=1S/C15H12N2O/c16-13-8-9-14(12-7-4-10-17-15(12)13)18-11-5-2-1-3-6-11/h1-10H,16H2 |
InChI Key |
HUPCFRSFJYXUON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=NC3=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



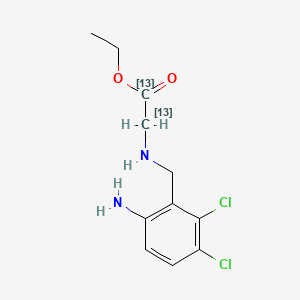
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
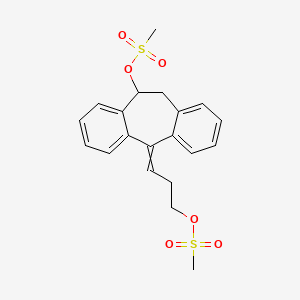
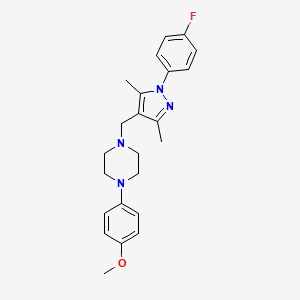



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
